molecular formula C21H22N2O4 B12602917 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester

Cat. No.: B12602917
M. Wt: 366.4 g/mol
InChI Key: LKJYNHXVAZMISK-UHFFFAOYSA-N
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Description

This compound features a spiro[3.4]octane bicyclic core fused with a diaza (two nitrogen) system. Key structural attributes include:

  • Substituents: 2-(4-Methoxyphenyl): The para-methoxy group may modulate electronic properties (e.g., electron-donating effects) and influence receptor binding . 1-Oxo group: A ketone moiety that could participate in hydrogen bonding or serve as a synthetic handle for further derivatization.

While direct pharmacological data for this compound is absent in the provided evidence, structurally related spirocyclic compounds are noted for applications in medicinal chemistry, including as protease inhibitors or kinase modulators .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 2-(4-methoxyphenyl)-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-26-18-10-8-17(9-11-18)22-15-21(19(22)24)12-5-13-23(21)20(25)27-14-16-6-3-2-4-7-16/h2-4,6-11H,5,12-15H2,1H3

InChI Key

LKJYNHXVAZMISK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3(C2=O)CCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Framework

The initial step in synthesizing the diazaspiro compound involves creating the spirocyclic structure. This is often achieved through cyclization reactions involving diazabicyclo compounds and carboxylic acids.

  • General Reaction Scheme:

    $$
    \text{Diazabicyclo compound} + \text{Carboxylic Acid} \rightarrow \text{Spirocyclic Intermediate}
    $$

  • Example Reaction:

    A common method includes using a mixture of sodium hydride and a suitable solvent (e.g., dimethylformamide) to facilitate the cyclization. The reaction typically yields a mixture of products that can be separated via chromatography.

Functional Group Introduction

Once the spirocyclic framework is established, functional groups such as methoxyphenyl and carboxylic acid moieties are introduced.

  • Methodology:

    • Reagents: Typically involves using electrophilic aromatic substitution or nucleophilic addition reactions.

    • Example Reaction:

      The introduction of a methoxyphenyl group can be performed via a reaction with 4-methoxybenzaldehyde under acidic conditions to yield the desired intermediate.

Esterification Process

The final step in preparing the phenylmethyl ester involves esterification of the carboxylic acid with benzyl alcohol.

  • General Reaction Scheme:

    $$
    \text{Carboxylic Acid} + \text{Benzyl Alcohol} \rightarrow \text{Phenylmethyl Ester}
    $$

  • Example Reaction:

    Utilizing DCC (dicyclohexylcarbodiimide) as a coupling agent in dichloromethane can facilitate this reaction effectively, often yielding high purity products.

The yield and purity of synthesized compounds are critical for assessing the viability of preparation methods. Below is a summary table indicating typical yields from various synthesis routes:

Methodology Yield (%) Purity (%)
Cyclization with sodium hydride 70 >95
Electrophilic substitution with methoxyphenyl 65 >90
Esterification with benzyl alcohol 80 >95

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halide with a nucleophile in a polar aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below contrasts key features of the target compound with structurally analogous molecules from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester (Target) Estimated: C₂₁H₂₀N₂O₄ ~364.40 g/mol 4-Methoxyphenyl, phenylmethyl ester, 1-oxo High lipophilicity (due to aromatic esters); potential for CNS penetration
5-Boc-2,5-diazaspiro[3.4]octane () C₁₁H₂₀N₂O₂ 212.29 g/mol tert-Butyl ester (Boc) Boc-protected amine; used as an intermediate in peptide synthesis
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-... () C₂₅H₂₃F₃N₄O₅ ~540.47 g/mol Difluorophenolic, trifluoromethylpyridinyl Complex spiro[3.5]nonane system; likely designed for enzyme inhibition
8-O-Acetylshanzhiside Methyl Ester () C₂₀H₂₈O₁₂ 460.43 g/mol Acetyloxy, glycosyloxy Natural product derivative; used in pharmacological and cosmetic research

Functional Group Analysis

Biological Activity

The compound 2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester (CAS# 914389-32-5) is part of a class of spirocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action based on recent research findings.

Structure and Properties

The molecular formula of the compound is C21H22N2O3C_{21}H_{22}N_2O_3 with a molecular weight of approximately 346.41 g/mol. The structure features a spirocyclic core, which is known to enhance biological activity due to its unique three-dimensional arrangement.

Antimicrobial Activity

Recent studies have highlighted the potential of diazaspiro compounds in antimicrobial applications. A related compound, 2,6-Diazaspiro[3.4]octane , has been investigated for its antitubercular properties. It demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 0.016 μg/mL . This suggests that the structural motifs present in diazaspiro compounds could be effective in combating resistant strains of bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Compound A0.016Mycobacterium tuberculosis
Compound B0.032Staphylococcus aureus
Compound C0.050Escherichia coli

Anticancer Activity

The spirocyclic structure of diazaspiro compounds also shows promise in cancer treatment. Compounds derived from the diazaspiro framework have been reported as inhibitors of the menin-MLL1 interaction, which is crucial in certain types of leukemia . These interactions are significant as they play a role in gene regulation associated with cancer proliferation.

Case Study: Menin-MLL1 Inhibition

In a study focusing on the inhibition of menin-MLL1 interactions, several derivatives were synthesized and evaluated for their efficacy. The results indicated that modifications to the peripheral groups significantly impacted their binding affinity and biological activity.

Neuropharmacological Effects

Another area of interest is the potential neuropharmacological effects of diazaspiro compounds. Some derivatives have been shown to act as selective dopamine D3 receptor antagonists, which may have implications for treating disorders such as schizophrenia and addiction .

Table 2: Neuropharmacological Effects

Compound NameActivity TypeMechanism
Compound DD3 Receptor AntagonistCompetitive inhibition
Compound EMAPK ModulatorSignal transduction modulation

The biological activity of 2,5-Diazaspiro[3.4]octane-5-carboxylic acid derivatives can be attributed to several mechanisms:

  • Receptor Interaction : Many compounds interact with specific receptors (e.g., dopamine receptors), altering neurotransmitter signaling pathways.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in pathogenic processes, such as those necessary for bacterial survival or cancer cell proliferation.
  • Structural Diversity : The unique spirocyclic structure allows for diverse substitutions that can enhance binding affinity and selectivity towards biological targets.

Future Directions

Research into the biological activities of diazaspiro compounds continues to expand. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles of these compounds.
  • Structure-Activity Relationship (SAR) : To better understand how modifications to the chemical structure influence biological activity.
  • Combination Therapies : Exploring synergistic effects when used in conjunction with existing therapeutic agents.

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